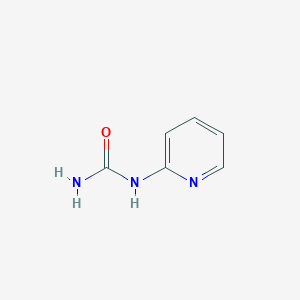

Pyridin-2-yl-urea

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDVUDAZJMZQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927088 | |

| Record name | N-Pyridin-2-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-65-3, 13114-64-2 | |

| Record name | Urea, (3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pyridin-2-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13114-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel Pyridin-2-yl-urea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel Pyridin-2-yl-urea derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology and inflammatory diseases. Their versatile scaffold allows for structural modifications to optimize potency and selectivity against various biological targets, including protein kinases.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches. The most common methods involve the reaction of an aminopyridine with an isocyanate, a domino reaction involving 2-aminopyridinium salts, and an acid-catalyzed reaction of pyridine-N-oxides.

Reaction of Aminopyridine with Isocyanate

A direct and widely used method for synthesizing Pyridin-2-yl-ureas is the reaction of a 2-aminopyridine derivative with a suitable isocyanate.[1] This reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

Experimental Protocol:

-

Reactant Preparation: An equimolar amount of the desired 2-aminopyridine is dissolved in a suitable anhydrous solvent, such as toluene.[1]

-

Reaction Initiation: The corresponding isocyanate is added dropwise to the stirred solution of the aminopyridine at room temperature.[1]

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]

-

Product Isolation: The resulting this compound derivative often precipitates from the solution. The solid product is then collected by filtration.[1]

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.[1]

Domino Reaction of 2-Aminopyridinium Salts

An alternative, metal-free approach involves a base-promoted domino reaction of 2-aminopyridinium salts with arylamines.[2] This strategy offers a pathway to a variety of substituted Pyridin-2-yl-ureas in moderate to good yields and tolerates a wide range of functional groups.[2] The proposed mechanism involves a sequence of tandem cyclization, intermolecular nucleophilic addition, ring opening, and demethylation.[2]

Acid-Catalyzed Reaction of Pyridine-N-oxides

A simple protocol for the preparation of diverse N,N-dialkyl-N'-pyridin-2-yl-ureas involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides.[3] This method has been successfully employed to synthesize a variety of these derivatives with yields ranging from 42% to 76%.[3]

Experimental Protocol:

-

Reactant Mixing: The starting pyridine-N-oxide and dialkylcyanamide are mixed in the presence of methanesulfonic acid (MsOH).[3]

-

Reaction Conditions: The reaction is carried out either in acetonitrile or under solvent-free conditions, depending on the reactivity and solubility of the starting N-oxide, and heated.[3]

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as anticancer agents and kinase inhibitors.[1]

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative activity of this compound derivatives against various cancer cell lines.[1][4] For instance, certain derivatives have shown excellent activity against breast cancer cell lines like MCF-7.[1][4] The antiproliferative effect is often dose-dependent and can be modulated by the substitution pattern on the pyridine rings.[1]

Table 1: Antiproliferative Activity of Selected this compound Derivatives against MCF-7 Breast Cancer Cells

| Compound | Incubation Time (h) | IC50 (µM) | Reference |

| 8e | 48 | 0.22 | [4] |

| 72 | 0.11 | [4] | |

| 8n | 48 | 1.88 | [4] |

| 72 | 0.80 | [4] | |

| Doxorubicin (Ref.) | 48 | 1.93 | [4] |

| Sorafenib (Ref.) | 48 | 4.50 | [4] |

Kinase Inhibition

The mechanism of action for many this compound compounds involves the inhibition of key protein kinases that are crucial for cancer cell survival and proliferation.[1][5] Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) cascades, has been identified as a significant therapeutic target for these compounds.[6][7]

Novel this compound inhibitors targeting ASK1 have demonstrated high potency, with IC50 values in the nanomolar range, comparable to the known clinical inhibitor Selonsertib.[6]

Table 2: Inhibitory Activity of this compound Derivatives against ASK1 Kinase

| Compound | IC50 (nM) | Assay Type | Reference |

| Compound 2 | 1.55 ± 0.27 | In vitro bioassay | [6] |

| Selonsertib (Ref.) | 1.55 ± 0.27 | In vitro bioassay | [5][6] |

Furthermore, some derivatives have shown inhibitory activity against other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 3: Inhibitory Activity of Selected this compound Derivatives against VEGFR-2

| Compound | IC50 (µM) | Reference |

| 8b | 5.0 ± 1.91 | [4] |

| 8e | 3.93 ± 0.73 | [4] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[8] Structure-activity relationship (SAR) studies suggest that electron-releasing groups can be important in modulating the biological activity of these compounds.[8] For instance, the presence of methoxy (-OMe) groups has been shown to enhance antiproliferative activity.[9] Conversely, bulky groups or halogen atoms may lead to lower activity.[9] The urea functionality itself is a key structural feature, acting as both a hydrogen bond donor and acceptor, which is crucial for their interaction with biological targets.[1]

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The straightforward and adaptable synthetic routes allow for the generation of diverse libraries of compounds for biological screening. Their demonstrated potent anticancer and kinase inhibitory activities underscore their potential in drug discovery, particularly in the field of oncology. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, paving the way for new and effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of Pyridin-2-yl-urea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-yl-urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating considerable potential as kinase inhibitors for therapeutic applications, particularly in oncology. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound compounds, detailed experimental protocols for their determination, and an exploration of their role in relevant signaling pathways.

Introduction

The this compound scaffold is a privileged structure in modern drug discovery, characterized by a central urea linkage flanked by a pyridine ring and another aryl or heteroaryl moiety.[1] This arrangement allows for a multitude of intermolecular interactions, including hydrogen bonding via the urea group, which is crucial for binding to biological targets.[1] A notable example of a successful drug molecule featuring this core is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[2][3][4]

The physicochemical properties of these compounds, such as their solubility, lipophilicity, and ionization state, are critical determinants of their drug-like qualities. A thorough understanding and characterization of these properties are therefore essential for the rational design and optimization of new therapeutic agents based on this scaffold.

Physicochemical Properties of this compound Compounds

The physicochemical properties of this compound derivatives can be finely tuned through structural modifications. The following tables summarize key experimental and predicted data for a selection of representative compounds, including the well-characterized drug, Sorafenib.

Core Physicochemical Data

This table presents a summary of experimentally determined and predicted physicochemical properties for selected this compound compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Aqueous Solubility |

| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 202-204[4] | 12.89 ± 0.70[4] | 3.3[4] | 100 µg/L at 20°C[4] |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yl)urea | C₁₃H₉ClF₃N₃O | 327.68 | Not available | Not available | Not available | Not available |

| 1-(3-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | C₂₀H₁₈ClN₃O₂ | 383.83 | 212–214[5] | Not available | Not available | Not available |

| 1-(4-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | C₂₀H₁₈ClN₃O₂ | 383.83 | 231–232[5] | Not available | Not available | Not available |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | C₂₁H₁₇ClF₃N₃O₂ | 447.83 | 195–197[5] | Not available | Not available | Not available |

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound compounds. The following are expected and reported spectral characteristics.

| Technique | Expected/Reported Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and other aryl rings. Broad signals for the N-H protons of the urea linkage (δ 8.5-10.0 ppm).[6] |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea at approximately δ 153-155 ppm. Aromatic carbon signals in the range of δ 110-150 ppm.[6] |

| IR (Infrared) | A strong absorption band for the C=O stretching of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, often observed as [M+H]⁺ in positive ion mode. |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug development. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound Compounds

A general and widely applicable method for the synthesis of unsymmetrical Pyridin-2-yl-ureas involves the reaction of an appropriately substituted aminopyridine with an isocyanate.

Protocol:

-

Reactant Preparation: Dissolve an equimolar amount of the desired aminopyridine (e.g., 2-aminopyridine) in a suitable anhydrous solvent (e.g., toluene or tetrahydrofuran).[1]

-

Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding aryl or heteroaryl isocyanate dropwise at room temperature.[1]

-

Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight to ensure complete reaction.[1]

-

Product Isolation: The resulting product often precipitates out of the solution. The solid is collected by filtration.[1]

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.[1]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a rate of 10°C/min until it is close to the expected melting point, and then the rate is decreased to 1°C/min.

-

Data Recording: The temperature at which the sample starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.

Protocol:

-

Sample Preparation: A solution of the this compound compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent for sparingly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter for predicting a drug's membrane permeability and overall ADME properties.

Protocol:

-

Phase Preparation: n-Octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD) are mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a defined volume ratio.

-

Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Kinetic Solubility Determination

Kinetic solubility provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is often relevant in early drug discovery.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

-

Dilution: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS) to a final desired concentration.

-

Incubation and Precipitation: The solution is incubated for a set period (e.g., 2 hours) to allow for precipitation of the compound.

-

Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any precipitate.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Biological Activity and Signaling Pathways

This compound compounds frequently exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer. Two important kinase targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound compounds can inhibit this process by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its activation and blocking angiogenesis.

Modulation of ASK1 Signaling

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key mediator of stress-induced apoptosis (programmed cell death).

In response to various cellular stresses, such as oxidative stress or endoplasmic reticulum (ER) stress, ASK1 becomes activated and initiates a signaling cascade through the downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, ultimately leading to apoptosis. Certain this compound derivatives have been shown to inhibit ASK1, which can be a therapeutic strategy in diseases where excessive apoptosis is detrimental.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. A comprehensive physicochemical characterization is indispensable for guiding the design and optimization of these compounds to achieve desirable drug-like properties. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of new this compound derivatives. Furthermore, a deeper understanding of their interactions with key signaling pathways, such as those mediated by VEGFR-2 and ASK1, will continue to fuel the discovery of innovative therapeutics for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Sorafenib | 284461-73-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

The Ascendancy of Pyridin-2-yl-Urea Derivatives: A Deep Dive into Structure-Activity Relationships for Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-yl-urea scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1). Detailed experimental protocols and visual representations of signaling pathways and research workflows are presented to facilitate a deeper understanding and application of this critical knowledge in drug discovery.

Core Principles of this compound Derivatives' Biological Activity

The urea moiety is a crucial pharmacophoric feature in numerous anticancer agents, including FDA-approved drugs like Sorafenib and Regorafenib.[1] This functional group acts as a hydrogen bond donor and acceptor, facilitating critical interactions within the ATP-binding pocket of kinases.[2] The pyridine ring, a common heterocycle in FDA-approved drugs, further contributes to the binding affinity and overall pharmacological profile of these compounds.[3] The synergistic combination of these two moieties in the this compound scaffold has proven to be a fruitful strategy for developing potent kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be significantly modulated by substitutions on both the pyridine and the terminal aryl rings. Extensive research has elucidated key SAR trends, providing a roadmap for the rational design of more potent and selective inhibitors.

Substitutions on the Terminal Aryl Ring

Systematic modifications of the aryl ring attached to the terminal nitrogen of the urea linkage have revealed critical insights into the SAR of these compounds. The following table summarizes the anti-proliferative activity of a series of 1-pyridin-2-yl-3-arylurea derivatives against the MCF-7 breast cancer cell line.

Table 1: Anti-proliferative Activity of 1-Pyridin-2-yl-3-arylurea Derivatives against MCF-7 Cells [4]

| Compound ID | R-group on Aryl Moiety | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8a | 4-OCH₃ | 7.03 ± 0.56 | 4.11 ± 0.33 |

| 8b | 4-CH₃ | 5.14 ± 0.41 | 3.29 ± 0.26 |

| 8c | 4-F | 6.21 ± 0.49 | 3.88 ± 0.31 |

| 8d | 4-Cl | 4.55 ± 0.36 | 2.85 ± 0.23 |

| 8e | 4-Br | 0.22 ± 0.02 | 0.11 ± 0.01 |

| 8f | 4-I | > 50 | > 50 |

| 8g | 3-OCH₃ | 3.03 ± 0.24 | 1.94 ± 0.15 |

| 8h | 3-CH₃ | > 50 | > 50 |

| 8i | 3-F | 4.89 ± 0.39 | 3.10 ± 0.25 |

| 8j | 3-Cl | 10.09 ± 0.81 | 5.14 ± 0.41 |

-

Halogen Substitution: Halogen substitution at the 4-position of the aryl ring generally enhances anti-proliferative activity, with the potency following the order Br > Cl > F.[4] Compound 8e , with a 4-bromo substituent, demonstrated the highest potency.[5]

-

Positional Isomerism: The position of the substituent on the aryl ring is critical. For instance, a 3-methoxy group (8g ) is more favorable for activity than a 4-methoxy group (8a ). However, a 3-methyl group (8h ) leads to a significant loss of activity compared to its 4-methyl counterpart (8b ).[4]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent plays a complex role. While electron-withdrawing halogens at the 4-position are beneficial, the moderately electron-donating 4-methyl group also confers reasonable activity.

Targeting Specific Kinases: VEGFR-2 and ASK1

The anticancer activity of many this compound derivatives is attributed to their inhibition of key kinases involved in cancer cell proliferation and survival.

VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, a process essential for tumor growth and metastasis.[6] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.

Table 2: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives [5]

| Compound ID | IC50 (µM) |

| 8b | 5.0 ± 1.91 |

| 8e | 3.93 ± 0.73 |

| Sorafenib (Reference) | 0.09 ± 0.01 |

The data indicates that compounds 8b and 8e exhibit modest inhibitory activity against VEGFR-2.[5] While not as potent as the reference drug Sorafenib, these findings validate VEGFR-2 as a target for this class of compounds and provide a basis for further optimization.

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular responses to stress, inflammation, and apoptosis.[2] Novel this compound derivatives have been developed as highly potent ASK1 inhibitors.

Table 3: In Vitro Potency of Pyridin-2-yl Urea Derivatives against ASK1 [2]

| Compound | IC50 (nM) |

| Compound 2 | 1.55 ± 0.27 |

| Selonsertib (GS-4997) | 1.6 ± 0.2 |

Compound 2, a novel pyridin-2-yl urea derivative, demonstrates in vitro potency comparable to the clinical-stage ASK1 inhibitor Selonsertib, highlighting the potential of this scaffold for developing best-in-class inhibitors.[2][7]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

General Synthesis of 1-Pyridin-2-yl-3-arylurea Derivatives

A common method for the synthesis of these derivatives involves the reaction of an appropriate aminopyridine with a substituted phenyl isocyanate.[8][9]

Reactant Preparation:

-

Dissolve one equivalent of the desired aminopyridine (e.g., 2-aminopyridine) in an anhydrous solvent such as toluene.[8]

Reaction Initiation:

-

To the stirred solution of the aminopyridine, add one equivalent of the corresponding aryl isocyanate dropwise at room temperature.[8]

Reaction Conditions:

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight to ensure the reaction goes to completion.[8]

Product Isolation and Purification:

-

The product often precipitates from the reaction mixture and can be collected by filtration.[8]

-

Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.[8]

-

Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Cell Seeding:

-

Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8]

MTT Addition and Incubation:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[8]

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

-

Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6] A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[10]

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. DTT can be added to a final concentration of 1 mM.[11]

-

Prepare serial dilutions of the test compound in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]

-

Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.[11]

Kinase Reaction:

-

Prepare a master mixture containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[11]

-

In a 96-well plate, add the master mix, the diluted test compound, and the diluted VEGFR-2 enzyme.[10] Include positive (no inhibitor) and blank (no enzyme) controls.[11]

Detection:

-

Stop the kinase reaction by adding a reagent like ADP-Glo™ Reagent, which depletes the remaining ATP.[10]

-

Add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[10]

-

Incubate at room temperature for 30-45 minutes and measure the luminescence using a plate reader.[10]

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the research process, the following diagrams were generated using Graphviz (DOT language).

Caption: A generalized workflow for the discovery and optimization of this compound derivatives.

Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Caption: The ASK1 signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The extensive SAR data available provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols outlined in this guide are intended to support the rigorous evaluation of these compounds, while the visual representations of key signaling pathways offer a deeper understanding of their mechanism of action. Continued exploration of this chemical space is poised to yield the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Exploring the Biological Activity of New Pyridin-2-yl-urea Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-yl-urea scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogues demonstrating significant potential as therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of novel this compound analogues, focusing on their anticancer and kinase inhibitory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound Analogues

This compound derivatives are a class of organic compounds characterized by a central urea linkage flanked by a pyridine ring and another aromatic or aliphatic group. This structural motif serves as a versatile scaffold for the design of targeted therapies.[1] The urea moiety is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, which is crucial for their interaction with biological targets such as protein kinases.[1][2] Several approved anticancer drugs, including Sorafenib and Regorafenib, feature a diaryl urea structure, highlighting the therapeutic importance of this chemical class.[2][3]

Recent research has focused on the synthesis and evaluation of novel this compound analogues with improved potency, selectivity, and pharmacokinetic profiles. These efforts have led to the discovery of compounds with significant antiproliferative activity against a range of cancer cell lines and potent inhibition of key signaling kinases.[1][4][5]

Quantitative Biological Activity Data

The biological activity of newly synthesized this compound analogues is typically assessed through a variety of in vitro assays. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their potency against different cancer cell lines and kinase targets.

Table 1: Antiproliferative Activity of this compound Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Copper (II) Complexes | ||||

| Cu(U3)₂Cl₂ | NCI-H1975 (Lung) | MTT | 39.6 ± 4.5 | [6][7] |

| Cu(U11)₂Cl₂ | NCI-H1975 (Lung) | MTT | 33.4 ± 3.8 | [6][7] |

| Indazole Hybrids | ||||

| Compound 8a | MCF-7 (Breast) | Not Specified | 0.06 ± 0.014 | [2] |

| Compound 8h | HCT-116 (Colon) | Not Specified | 0.33 ± 0.042 | [2] |

| Compound 8i | MCF-7 (Breast) | Not Specified | 0.16 ± 0.013 | [2] |

| N-aryl-N'-arylmethylurea Derivatives | ||||

| Compound 9b | MCF-7 (Breast) | Not Specified | < 3 | [3] |

| Compound 9d | MCF-7 (Breast) | Not Specified | < 3 | [3] |

| Compound 9b | PC3 (Prostate) | Not Specified | < 3 | [3] |

| Compound 9d | PC3 (Prostate) | Not Specified | < 3 | [3] |

| Pyridine-Urea Derivatives | ||||

| Compound 8e | MCF-7 (Breast) | MTT | 0.22 (48h), 0.11 (72h) | [5][8] |

| Compound 8n | MCF-7 (Breast) | MTT | 1.88 (48h), 0.80 (72h) | [5][8] |

| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives | ||||

| Compound 7u | A549 (Lung) | MTT | 2.39 ± 0.10 | [9] |

| Compound 7u | HCT-116 (Colon) | MTT | 3.90 ± 0.33 | [9] |

| 1,3-diphenylurea appended aryl pyridine derivatives | ||||

| APPU2n | MCF-7 (Breast) | MTT | 0.76 | [10] |

| APPU2n | PC-3 (Prostate) | MTT | 1.85 | [10] |

Table 2: Kinase Inhibitory Activity of this compound Analogues

| Compound/Analogue | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Compound 2 | ASK1 | In vitro bioassay | 1.55 ± 0.27 | [4] |

| Compound 8b | VEGFR-2 | Not Specified | 5000 ± 1910 | [5] |

| Compound 8e | VEGFR-2 | Not Specified | 3930 ± 730 | [5] |

| APPU2n | c-MET | Not Specified | 18 | [10] |

| APPU2n | VEGFR-2 | Not Specified | 24 | [10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery research. This section outlines the protocols for key assays used to evaluate the biological activity of this compound analogues.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][11]

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example: VEGFR-2):

-

Compound Preparation: Serially dilute the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and kinase buffer.[12]

-

Compound Addition: Add the diluted test compound to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.[12]

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

-

Detection: Stop the reaction and quantify the amount of product formed (e.g., ADP) using a detection reagent (e.g., ADP-Glo™ Kinase Assay) and a luminometer.[12]

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to determine if a compound induces apoptosis (programmed cell death) or necrosis.

Protocol:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specific duration.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of this compound analogues. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Pyridin-2-yl-urea Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridin-2-yl-urea moiety has emerged as a significant and versatile scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique arrangement, featuring a central urea linkage flanked by a pyridine ring, provides an ideal framework for designing novel therapeutic agents.[1] The urea group acts as a rigid hydrogen bond donor and acceptor, crucial for binding to biological targets, while the pyridine ring offers additional interaction points and can be readily modified to fine-tune physicochemical properties.[1][2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of the this compound core, with a focus on its role in developing kinase inhibitors for oncology and other disease areas.

I. Synthesis of this compound Derivatives

The synthesis of unsymmetrical pyridin-2-yl-ureas can be achieved through several efficient strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the scaffold.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from a 2-aminopyridine precursor.

Caption: Generalized workflow for this compound synthesis.

Experimental Protocol 1: Synthesis via Isocyanate Addition

This is a common method for forming the urea linkage.

Procedure:

-

Dissolve the selected 2-aminopyridine derivative (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF).[3]

-

Add the appropriate isocyanate (1.2 equivalents) to the solution.[3]

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue using silica gel column chromatography to yield the desired 1-(pyridin-2-yl)-3-substituted urea derivative.[3]

Experimental Protocol 2: Synthesis via Phenyl Chloroformate Intermediate

Procedure:

-

To a solution of the starting amine in a suitable solvent, add 1.0 equivalent of phenyl chloroformate and allow the mixture to react overnight.[4]

-

In a separate step, add the desired aromatic or non-aromatic amine along with N,N-diisopropylethylamine.[4]

-

The desired pyridin-2-yl ureas are obtained with high yield via a concerted mechanism.[4]

Experimental Protocol 3: Synthesis via C-H Functionalization of Pyridine N-oxides

This novel, atom-economical method avoids the use of solvents and halides.

Procedure:

-

Combine easily accessible or commercially available pyridine N-oxides (PyO) with dialkylcyanamides.[5]

-

The reaction proceeds via an acid-catalyzed mechanism.[6]

-

This C-H functionalization is suitable for a good-to-high yielding synthesis of a wide range of pyridine-2-yl substituted ureas (63–92% yield).[5]

II. Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many drugs based on the this compound scaffold is the inhibition of protein kinases.[1][7] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a common hallmark of cancer and other diseases.

This compound derivatives typically act as Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase in its inactive "DFG-out" conformation.[8] The urea moiety is critical for this interaction, forming key hydrogen bonds with the kinase domain.[8]

Key Kinase Targets

Compounds featuring the this compound scaffold have been shown to inhibit a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[9][10][11]

-

Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the mitogen-activated protein kinase (MAPK) cascades, implicated in inflammatory and fibrotic diseases.[2][4][12]

-

Raf Kinases (B-Raf, C-Raf): Serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, often mutated in various cancers.[8]

-

Rho-associated protein kinases (ROCK1 and ROCK2): Implicated in cell invasion and metastasis.[13]

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of how a this compound compound can inhibit a Receptor Tyrosine Kinase (RTK) like VEGFR-2, thereby blocking downstream signaling cascades that lead to cell proliferation and angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

III. Therapeutic Applications and Efficacy

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1] This activity is often linked to the inhibition of kinases like VEGFR-2.[10][11]

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Treatment Time | Reference |

|---|---|---|---|---|

| 8e | MCF-7 (Breast) | 0.22 | 48h | [10] |

| 8e | MCF-7 (Breast) | 0.11 | 72h | [10] |

| 8n | MCF-7 (Breast) | 1.88 | 48h | [1][10] |

| 8n | MCF-7 (Breast) | 0.80 | 72h | [10] |

| 8h | MCF-7 (Breast) | 0.23 ± 0.015 | - | [14] |

| 8h | HCT-116 (Colon) | 0.33 ± 0.042 | - | [14] |

| 8i | MCF-7 (Breast) | 0.16 ± 0.013 | - | [14] |

| 4i | MCF-7 (Breast) | 3.35 ± 0.101 | - | [3] |

| 4k | MCF-7 (Breast) | 3.03 ± 0.061 | - | [3] |

| Cu(U3)₂Cl₂ | NCI-H1975 (Lung) | 39.6 ± 4.5 | 72h | [6][15] |

| Cu(U11)₂Cl₂ | NCI-H1975 (Lung) | 33.4 ± 3.8 | 72h | [6][15] |

| Doxorubicin | MCF-7 (Breast) | 1.93 | - |[10] |

Note: Compound numbering is based on the source literature.

Kinase Inhibitory Activity

The direct inhibition of specific kinases is a key measure of the potency of these compounds.

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 2 | ASK1 | 1.55 ± 0.27 | [4] |

| Selonsertib | ASK1 | 1.55 ± 0.27 | [7] |

| Compound 8b | VEGFR-2 | 5000 ± 1910 | [10] |

| Compound 8e | VEGFR-2 | 3930 ± 730 | [10] |

| Sorafenib | VEGFR-2 | 90 | [7] |

| Sorafenib | RAF-1 | 6 | [7] |

| Aminothiazole 4 | ROCK1 | 13 | [13] |

| Aminothiazole 4 | ROCK2 | 0.56 |[13] |

Neurodegenerative and Other Diseases

The application of pyridine-based compounds extends beyond cancer.

-

Neurodegenerative Diseases: Pyridine derivatives are being investigated for Alzheimer's disease by targeting the aggregation of amyloid β-peptide (Aβ) and inhibiting acetylcholinesterase.[16][17] Urea and thiourea-based molecules are also being evaluated for their ability to inhibit the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively.[18][19]

-

Inflammatory Diseases: Through the inhibition of ASK1, pyridin-2-yl urea derivatives hold potential for treating inflammatory and fibrotic diseases.[2]

IV. Key Experimental Methodologies

Reproducible and validated experimental protocols are essential for the evaluation of novel compounds.

Experimental Protocol 4: In Vitro Antiproliferative (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][6]

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 40 μL of 5 mg/mL solution) to each well and incubate for an additional 4 hours.[1][6]

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 μL), to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the resulting dose-response curve.[7]

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol 5: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO and add it to the wells of a 384-well plate.[7]

-

Enzyme/Substrate Addition: Add the recombinant kinase (e.g., VEGFR-2) and a suitable substrate peptide to the wells and incubate.[7]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.[7]

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.[7]

-

Detection: Stop the reaction and quantify the amount of product (e.g., ADP) produced using a detection reagent and a luminometer (e.g., ADP-Glo™ Kinase Assay).[7]

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.[7]

Caption: Workflow for an in vitro kinase inhibition assay.

V. Conclusion and Future Directions

The this compound scaffold is a validated and highly promising core structure in drug discovery.[1] Its straightforward synthesis and amenability to structural modification make it an attractive starting point for developing novel therapeutic agents.[1] The demonstrated efficacy of its derivatives as potent kinase inhibitors highlights their potential, particularly in the development of new anticancer drugs.[9] Future research will likely focus on optimizing the structure of these compounds to enhance their potency, improve selectivity against a wider range of kinase targets, and refine their pharmacokinetic and ADME profiles to produce drug candidates with superior clinical outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | MDPI [mdpi.com]

- 5. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 19. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Supramolecular Architecture of Pyridin-2-yl-urea Macrocycles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridin-2-yl-urea macrocycles represent a fascinating class of supramolecular building blocks, demonstrating a rich and tunable chemistry governed by non-covalent interactions. Their unique structural features, combining the hydrogen-bonding capabilities of the urea moiety with the coordination potential of the pyridine nitrogen, give rise to complex self-assembly behaviors, host-guest recognition, and promising applications in materials science and pharmacology. This technical guide provides an in-depth exploration of the core principles of this compound macrocycle supramolecular chemistry, with a focus on their synthesis, self-assembly, host-guest interactions, and burgeoning role in drug development. Detailed experimental protocols for key characterization techniques are provided, and quantitative data are summarized for comparative analysis.

Introduction

Supramolecular chemistry, the "chemistry beyond the molecule," has emerged as a powerful paradigm for the construction of functional materials and complex molecular systems. At the heart of this field lies the intricate dance of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. This compound macrocycles have garnered significant attention due to their pre-organized architecture that leverages these interactions for predictable and designable supramolecular assembly.

The incorporation of the this compound motif within a macrocyclic framework imparts a unique combination of rigidity and flexibility, leading to the formation of well-defined structures such as nanotubes and columnar arrays.[1][2][3] These assemblies can exhibit dynamic guest-binding properties, making them attractive candidates for applications in gas storage, sensing, and molecular encapsulation.[4][5] Furthermore, the ability of the this compound scaffold to interact with biological targets, such as kinases, has opened new avenues for the development of novel therapeutic agents.[6]

This guide will delve into the fundamental aspects of this compound macrocycles, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and harness their potential.

Synthesis of this compound Macrocycles

The synthesis of this compound macrocycles can be achieved through various synthetic strategies. A common approach involves the reaction of a diamine precursor with an isocyanate or a phosgene equivalent to form the urea linkages. The pyridine moiety can be incorporated into the backbone of the macrocycle or as a pendant group.

A general synthetic approach involves the multi-step synthesis of precursor molecules containing the pyridin-2-yl amine and isocyanate functionalities, followed by a final cyclization step.[7] For instance, a novel pyridyl urea-based macrocycle has been synthesized by first coupling benzyloxycarbonylaminopropyl-3-isocyanate with t-butyl 2-[(2-Aminopyridin-3-yl)oxy]acetate.[7] Subsequent deprotection of the amine and acid moieties, followed by coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of the macrocycle.[7] The structures of the intermediates and the final macrocycle are typically confirmed by mass spectrometry and NMR spectroscopy.[7]

Another innovative, solvent- and halide-free method for the synthesis of pyridin-2-yl substituted ureas involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides.[8] This atom-economical approach offers a green alternative for producing these valuable building blocks in good to high yields (63-92%).[8]

Below is a generalized workflow for the synthesis of a this compound macrocycle.

Caption: General workflow for the synthesis of this compound macrocycles.

Supramolecular Properties

Self-Assembly and Columnar Structures

A key feature of this compound macrocycles is their propensity to self-assemble into highly ordered supramolecular structures. The urea groups guide this assembly through the formation of robust three-centered hydrogen bonding motifs.[2] This directional interaction leads to the formation of one-dimensional columnar structures.[2][3]

Interestingly, even macrocycles lacking a central cavity can assemble into close-packed columns that are capable of absorbing guest molecules.[1][2][4] The packing of these columns is dense, with no obvious channels in the absence of a guest.[2] The inter-columnar space is often filled with solvent molecules or can be induced to accommodate other guest molecules.

References

- 1. Guest induced transformations of assembled pyridyl bis-urea macrocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. "Guest Induced Transformations of Assembled Pyridyl Bis-Urea Macrocycle" by Kinkini Roy, Chun Wang et al. [scholarcommons.sc.edu]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Role of Pyridin-2-yl-urea in Supramolecular Chemistry

An in-depth technical guide to the principles, practices, and applications of crystal engineering utilizing Pyridin-2-yl-urea building blocks, designed for researchers, scientists, and professionals in drug development.

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. Within this field, this compound derivatives have emerged as exceptionally versatile building blocks. Their significance stems from the unique combination of the urea moiety, a powerful hydrogen-bonding unit, and the pyridine ring, which introduces additional acceptor sites and opportunities for diverse intermolecular interactions.

The urea group is a well-established pharmacophore in medicinal chemistry, renowned for its capacity to form robust and predictable one-dimensional hydrogen-bonded chains known as the urea tape or α-network.[1][2] However, the incorporation of a pyridyl group introduces a competitive hydrogen bond acceptor (the pyridine nitrogen), leading to more complex and tunable supramolecular architectures. This competition between N-H···O (urea) and N-H···N (pyridyl) hydrogen bonds allows for the construction of varied crystalline networks with tailored physicochemical properties.[1] This guide explores the synthesis, structural characteristics, and applications of these building blocks, with a particular focus on their utility in the development of novel pharmaceutical agents.[3][4]

Core Concepts in this compound Crystal Engineering

The predictability of crystal packing is governed by the hierarchy of intermolecular interactions. In this compound systems, the primary interactions are hydrogen bonds, but their expression is nuanced.

Hydrogen Bonding Patterns and Supramolecular Synthons

The urea functionality provides two hydrogen bond donors (N-H) and one acceptor (C=O), predisposing it to form a bifurcated N-H···O hydrogen bond motif, creating a strong linear tape structure.[1] However, the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This creates a scenario of "synthon competition":

-

Urea Tape Synthon (N-H···O): This is a common motif in many diaryl ureas, leading to the formation of α-networks.[1]

-

Pyridyl-Urea Synthon (N-H···Npyridyl): The presence of the pyridine ring offers an alternative and often preferred binding site for the urea N-H donors. This interaction can disrupt the urea tape, leading to different and more complex packing patterns.[1]

Studies on N,N'-bis(3-pyridyl)urea show that crystal packing is often directed by N−H···Npyridyl, N−H···Owater, or N−H···I- hydrogen bonds, completely displacing the expected N-H···O urea tape.[1] This diversion is influenced by the electronic properties of substituents on the aromatic rings.[1]

Conformational Isomerism

Pyridin-2-yl ureas can exist as conformational isomers, primarily the (E,Z) and (Z,Z) forms. The equilibrium between these forms can be influenced by substituents. For instance, most pyrid-2-yl ureas show a slight preference for the (E,Z) form, but introducing a positively charged 1-methylpyridinium-2-yl substituent can increase the equilibrium constant for this form by an order of magnitude.[5] This conformational flexibility is a critical factor in determining the final crystal packing.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives and their co-crystals involves several established methodologies.

General Synthesis of this compound Derivatives

A common and efficient method involves the reaction of an appropriate aminopyridine with an isocyanate.[3][6]

Protocol: Synthesis via Isocyanate Addition [3]

-

Reactant Preparation: Dissolve the starting amine (e.g., 4-(quinazolin-7-yl)pyridin-2-amine, 0.44 mmol) in an anhydrous solvent such as Tetrahydrofuran (THF, 10 mL) in a reaction vessel.

-

Addition of Reagents: Add the corresponding isocyanate (e.g., phenyl isocyanate, 0.53 mmol) to the solution. Subsequently, add N,N-Diisopropylethylamine (DIPEA, 1.34 mmol).

-

Reaction Conditions: Heat the resulting mixture at 70 °C for 12 hours under an inert atmosphere.

-

Work-up and Purification: After cooling the reaction to room temperature, evaporate the excess solvent under reduced pressure. Purify the crude residue using silica gel column chromatography (e.g., 0–5% MeOH in DCM) to yield the final pyridin-2-yl urea product.

An alternative, solvent-free method involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides, offering a green and atom-economical route.[7]

Caption: General workflow for the synthesis of this compound derivatives.

Co-crystal Formation Protocols

Co-crystallization is a key technique for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).[8] Liquid-assisted grinding and slow evaporation are common screening and synthesis methods.

Protocol: Co-crystal Screening by Liquid-Assisted Grinding (LAG) [9][10]

-

Preparation: Place stoichiometric amounts of the this compound and a chosen co-former into a mortar.

-

Grinding: Add a small drop of a solvent (e.g., methanol or ethanol).

-

Analysis: Grind the mixture manually with a pestle for a set period (e.g., 15-30 minutes).

-

Characterization: Analyze the resulting solid using techniques like IR spectroscopy or X-ray powder diffraction (XRPD) to identify the formation of a new crystalline phase. A positive result in IR is often indicated by peak shifts of more than 7 cm⁻¹ compared to the starting materials.[9]

Protocol: Bulk Synthesis by Slow Evaporation [11]

-

Dissolution: Dissolve stoichiometric amounts of the this compound and co-former in a suitable solvent or solvent mixture until a clear solution is obtained. Gentle heating may be applied.

-

Crystallization: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Isolation: Collect the resulting crystals by filtration and wash with a minimal amount of cold solvent.

-

Drying: Dry the crystals under ambient or vacuum conditions.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for elucidating the precise three-dimensional structure of a crystalline solid.

Protocol: Crystal Structure Determination [12]

-

Crystal Mounting: Select a suitable single crystal of appropriate size and quality and mount it on a goniometer head.

-

Data Collection: Mount the crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a specific temperature (e.g., room temperature or 120 K).[12][13]

-

Data Processing: Process the collected data, including corrections for Lorentz polarization effects and absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it using full-matrix least-squares techniques (e.g., SHELXL). All non-hydrogen atoms are typically refined anisotropically.[12]

Caption: Logical workflow for a crystal engineering strategy using co-crystallization.

Quantitative Structural and Interaction Data

The precise arrangement of molecules in the crystal lattice is defined by quantitative crystallographic data.

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate | C₁₉H₂₇N₃O₂·H₂O | Monoclinic | P2₁/c | 18.639 | 5.035 | 21.59 | 111.395 | 1887 | [13] |

| C₁₉H₁₃NO₇ | C₁₉H₁₃NO₇ | Monoclinic | P2₁/c | 10.669 | 11.544 | 14.045 | 105.98 | 1663 |[14] |

Table 2: Quantitative Interaction Data for Pyridin-2-yl ureas

| System | Parameter | Value | Conditions | Ref |

|---|---|---|---|---|

| Pyrid-2-yl ureas | Kᵢ ((E,Z)/(Z,Z) equilibrium) | ~1-2 | DMF-d₇ at -70 °C | [5] |

| 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide | Kᵢ ((E,Z)/(Z,Z) equilibrium) | 14.2 ± 1.2 | DMF-d₇ at -70 °C | [5] |

| Pyrid-2-yl ureas binding cytosine | KB (Binding constant) | 30 - 1700 M⁻¹ | DMF-d₇ |[5] |

Caption: Competing hydrogen bonding pathways in this compound systems.

Applications in Drug Development

The structural motifs accessible through this compound building blocks are highly relevant to medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.

Kinase Inhibition

The pyridine-urea scaffold is a key pharmacophoric feature in numerous small-molecule kinase inhibitors, including several FDA-approved anticancer drugs like Sorafenib and Regorafenib.[3] The urea moiety acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket. Researchers have successfully designed novel pyridin-2-yl urea inhibitors targeting kinases such as:

-

VEGFR2: Compounds have been synthesized and shown to have modest to potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis.[3][15]

-

ASK1: Novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) have been developed, with some showing nanomolar potency (IC₅₀ = 1.55 ± 0.27 nM), comparable to clinical candidates.[16]

Anticancer and Antiproliferative Agents

Beyond kinase inhibition, these building blocks are used to create metal complexes with therapeutic potential. Copper(II) complexes incorporating N,N-dialkyl-N′-(pyridin-2-yl)-ureas have been synthesized and evaluated for their in vitro anticancer activities against lung cancer cell lines, demonstrating that these coordination compounds are valuable starting points for developing new metal-based drugs.[17]

Improving Pharmaceutical Properties

Crystal engineering with this compound can be used to improve the properties of APIs. Co-crystallization is a proven strategy to enhance critical attributes such as:

-

Solubility: For poorly soluble drugs (BCS Class II or IV), forming a co-crystal can significantly increase aqueous solubility and dissolution rate, thereby improving bioavailability.[8][18]

-

Stability: Co-crystals can exhibit improved physical and chemical stability, protecting the API from degradation due to factors like humidity and temperature.[18]

Conclusion

This compound building blocks represent a powerful and versatile toolset for crystal engineering. The interplay between the robust urea tape synthon and the competitive pyridyl nitrogen acceptor allows for the rational design of a wide array of supramolecular architectures. Detailed experimental protocols for synthesis and co-crystallization, combined with rigorous structural analysis, enable the creation of crystalline solids with precisely tuned properties. The demonstrated success of this scaffold in designing potent kinase inhibitors and other therapeutic agents underscores its profound importance for researchers in materials science and drug development. Future work will likely focus on expanding the library of derivatives and co-formers to further refine control over solid-state properties for advanced pharmaceutical and technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. rsc.org [rsc.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate from synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Unraveling the Binding Landscape of Pyridin-2-yl-Urea: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth investigation into the binding modes of Pyridin-2-yl-urea derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative binding data, detailed experimental protocols, and a visual representation of relevant biological pathways and workflows.

The this compound moiety serves as a versatile backbone for the design of targeted therapeutics, particularly in oncology and inflammatory diseases. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases underpins its efficacy. This guide will delve into the specific binding interactions of these compounds with key protein targets, including Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Binding and Cellular Activity

The following tables summarize the inhibitory activities of various this compound derivatives against their target kinases and in cellular assays. This quantitative data is essential for structure-activity relationship (SAR) studies and for benchmarking novel compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| Compound 2 | ASK1 | 1.55 ± 0.27 | In vitro bioassay | [1] |

| Compound 4 | ASK1 | 45.27 ± 4.82 | In vitro bioassay | [1] |

| Compound 6 | ASK1 | 2.92 ± 0.28 | In vitro bioassay | [1] |

| Selonsertib | ASK1 | Comparable to 1.55 nM | Clinical Inhibitor | [1] |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 (µM) | In vitro assay | |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 (µM) | In vitro assay | |

| Sorafenib | VEGFR-2 | 90 | In vitro kinase assay | |

| Axitinib | VEGFR-2 | - | FDA-approved inhibitor | [2] |

| Regorafenib | VEGFR-2 | - | FDA-approved inhibitor | [2] |

Table 2: Anti-Proliferative Activity of this compound Derivatives

| Compound ID | Cell Line | GI₅₀/IC₅₀ (µM) | Assay Type | Reference |

| Compound 8a | MCF7 | 0.06 ± 0.014 | Cytotoxicity Assay | [2] |

| Compound 8h | HCT116 | 0.33 ± 0.042 | Cytotoxicity Assay | [2] |

| Compound 8e | MCF-7 | 0.22 (48h) / 0.11 (72h) | MTT Assay | |

| Compound 8n | MCF-7 | 1.88 (48h) / 0.80 (72h) | MTT Assay | |

| Doxorubicin | MCF-7 | 1.93 (48h) | MTT Assay | |

| Sorafenib | MCF-7 | 4.50 (48h) | MTT Assay |

Core Binding Modes and Key Interactions

While crystal structures of a parent this compound are not publicly available, molecular docking studies based on co-crystal structures of structurally related inhibitors provide significant insights into the plausible binding modes.

ASK1 Binding Mode